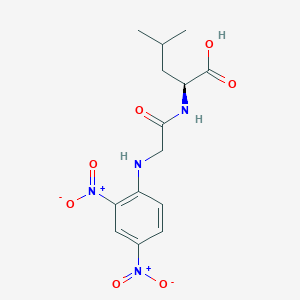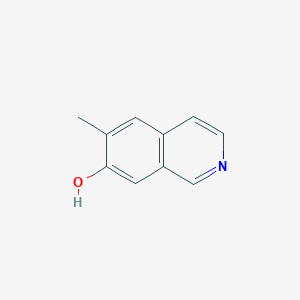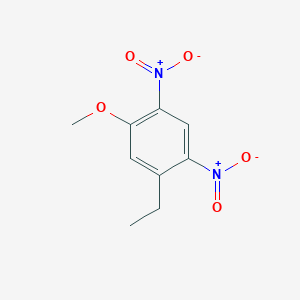
1-Ethyl-5-methoxy-2,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-methoxy-2,4-dinitrobenzene is an aromatic compound characterized by the presence of an ethyl group, a methoxy group, and two nitro groups attached to a benzene ring. This compound is part of the broader class of nitrobenzene derivatives, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-methoxy-2,4-dinitrobenzene typically involves electrophilic aromatic substitution reactionsThe nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include Friedel-Crafts alkylation to introduce the ethyl group and subsequent nitration and methoxylation steps .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-5-methoxy-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed:
Reduction: Formation of 1-ethyl-5-amino-2,4-dinitrobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-Ethyl-5-methoxy-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-5-methoxy-2,4-dinitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups enhance the compound’s electrophilicity, making it reactive towards nucleophiles. This reactivity is crucial in its role as an intermediate in various chemical reactions .
Comparaison Avec Des Composés Similaires
1-Methoxy-2,4-dinitrobenzene: Lacks the ethyl group but shares similar reactivity.
1-Ethyl-2,4-dinitrobenzene: Lacks the methoxy group but has similar electrophilic properties.
2,4-Dinitroanisole: Similar structure but with different substituents.
Uniqueness: 1-Ethyl-5-methoxy-2,4-dinitrobenzene is unique due to the combination of its ethyl and methoxy groups, which confer distinct chemical properties and reactivity patterns compared to its analogs .
Propriétés
Numéro CAS |
725264-87-9 |
|---|---|
Formule moléculaire |
C9H10N2O5 |
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
1-ethyl-5-methoxy-2,4-dinitrobenzene |
InChI |
InChI=1S/C9H10N2O5/c1-3-6-4-9(16-2)8(11(14)15)5-7(6)10(12)13/h4-5H,3H2,1-2H3 |
Clé InChI |
YVQIEALCFPGWCV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[RuCl(p-cymene)((R)-binap)]Cl](/img/structure/B12518527.png)
![Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)
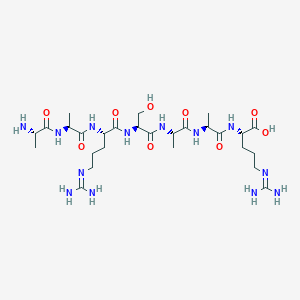
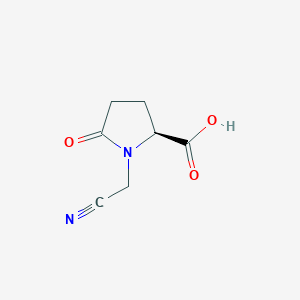
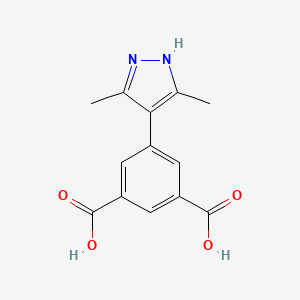
![2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12518567.png)
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
![2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-](/img/structure/B12518589.png)
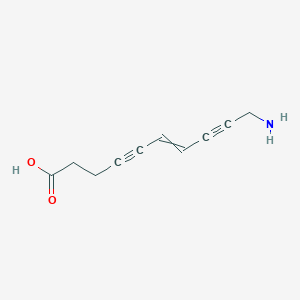
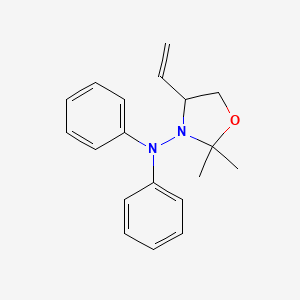
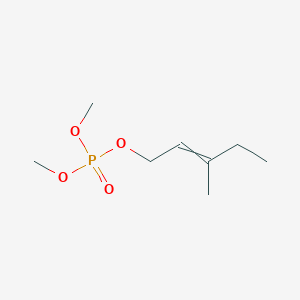
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
